molecular formula C8H12ClNO B2409549 3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one CAS No. 2219371-61-4

3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one

Cat. No. B2409549
M. Wt: 173.64
InChI Key: FZDCOFJQRDYZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of azetidinone, which is a type of β-lactam, a class of compounds containing a four-membered lactam . The chloromethyl group is a functional group that has the chemical formula −CH2−Cl .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a four-membered azetidinone ring with a chloromethyl group attached to one carbon, a cyclopropyl group attached to another, and a methyl group attached to the third .


Chemical Reactions Analysis

Again, while specific reactions involving “3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one” are not available, compounds with similar functional groups have been studied . For example, chloromethyl groups can participate in various reactions, including substitutions and additions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . Factors such as polarity, molecular size, and functional groups all influence properties like solubility, melting point, boiling point, and reactivity.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis from Penicillin Derivatives : The compound has been synthesized from 4-arenesulfonylthioazetidin-2-ones derived from penicillins G and V through electrolytic ene-type chlorination and subsequent ring closure with NH3 in DMF (Torii et al., 1982).
  • Metalation and Synthesis of Functionalized Compounds : 2-Chloromethyl-2-oxazoline converts to trans-1,2,3-tris(oxazolinyl)cyclopropane upon treatment with strong bases, leading to more functionalized tris(oxazolinyl)cyclopropanes (Capriati et al., 2002).
  • Inhibitors Synthesis : It's used in synthesizing (3S)- and (3R)-N-(2-chloromethylphenyl)-3-bromo-3-fluoroazetidin-2-ones, which act as inhibitors of human leukocyte elastase (Doucet et al., 1997).

Biological and Pharmacological Studies

  • Cytostatic and Antimitogenic Agents Synthesis : It's involved in synthesizing analogues of cytostatic and antimitogenic agents chlamydocin and HC-toxin, replacing the natural products' reactive epoxy ketone side-chain with chloromethyl ketone functionality (Shute et al., 1987).
  • Microwave-Assisted Synthesis of Pharmacologically Active Compounds : The compound has been used in the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, displaying antibacterial and antifungal activities (Mistry & Desai, 2006).

Miscellaneous Applications

  • Heterocyclic Compounds Study : It has been involved in the study of five-membered heterocyclic compounds with three hetero-atoms in the ring (Rowe, 1975).
  • Synthesis of Triazolo[4,5-d]pyrimidin-7-imines : The compound is used in the synthesis of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines, with moderate to weak fungicidal and insecticidal activities (Chen & Shi, 2008).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties . For example, many chlorinated compounds are hazardous and require careful handling.

Future Directions

The future directions in the study of a compound like “3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one” could involve further exploration of its synthesis, reactions, and potential biological activity . This could include the development of new synthetic methods, the discovery of new reactions, and the investigation of potential uses in medicine or other fields.

properties

IUPAC Name

3-(chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO/c1-8(4-9)5-10(7(8)11)6-2-3-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDCOFJQRDYZAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2CC2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-1-cyclopropyl-3-methylazetidin-2-one

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